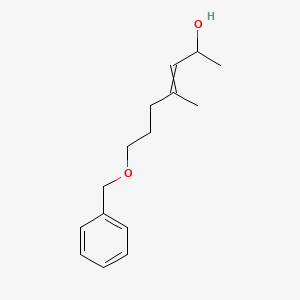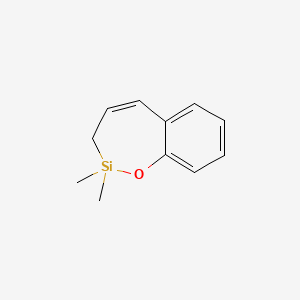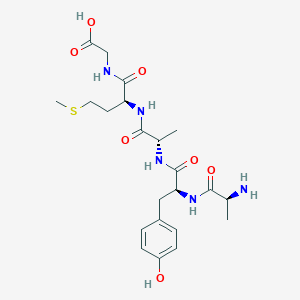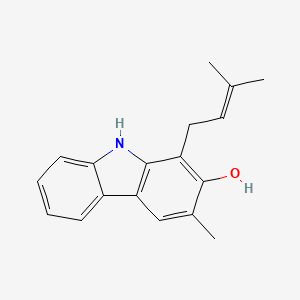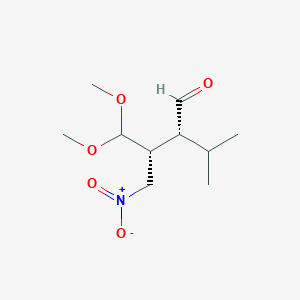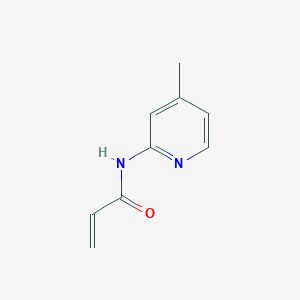
2-Propenamide, N-(4-methyl-2-pyridinyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Propenamide, N-(4-methyl-2-pyridinyl)- is an organic compound with the molecular formula C9H10N2O It is a derivative of acrylamide, where the amide nitrogen is substituted with a 4-methyl-2-pyridinyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenamide, N-(4-methyl-2-pyridinyl)- typically involves the reaction of acrylamide with 4-methyl-2-pyridine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow reactors, which allow for better control over reaction parameters and scalability. The use of high-purity starting materials and solvents is crucial to achieve the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions
2-Propenamide, N-(4-methyl-2-pyridinyl)- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The pyridinyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
2-Propenamide, N-(4-methyl-2-pyridinyl)- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: Utilized in the production of polymers and other materials with specialized properties.
Mecanismo De Acción
The mechanism by which 2-Propenamide, N-(4-methyl-2-pyridinyl)- exerts its effects involves interactions with specific molecular targets. The pyridinyl group can interact with various enzymes and proteins, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Propenamide, N-(2-chloro-4-methyl-3-pyridinyl)
- 2-Propenamide, N-(6-methyl-2-pyridinyl)
Uniqueness
Compared to similar compounds, 2-Propenamide, N-(4-methyl-2-pyridinyl)- is unique due to its specific substitution pattern on the pyridinyl ring. This can lead to different chemical reactivity and biological activity, making it a valuable compound for various applications.
Propiedades
Número CAS |
919004-98-1 |
|---|---|
Fórmula molecular |
C9H10N2O |
Peso molecular |
162.19 g/mol |
Nombre IUPAC |
N-(4-methylpyridin-2-yl)prop-2-enamide |
InChI |
InChI=1S/C9H10N2O/c1-3-9(12)11-8-6-7(2)4-5-10-8/h3-6H,1H2,2H3,(H,10,11,12) |
Clave InChI |
JWQWHTBNCLECQF-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NC=C1)NC(=O)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(4-Aminophenyl)sulfonylamino]pentanedioic acid](/img/structure/B14179632.png)
![1-Propanone, 2-[[2,6-bis(1-methylethyl)phenyl]imino]-1-phenyl-, (2Z)-](/img/structure/B14179634.png)
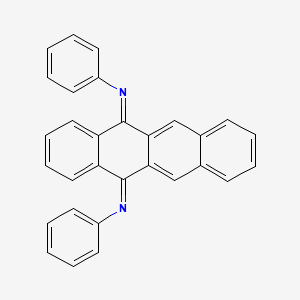
![[Hydroxy(phenyl)methyl]propanedinitrile](/img/structure/B14179650.png)
![4-Chloro-N-[5-chloro-2-(hydroxymethyl)phenyl]benzene-1-sulfonamide](/img/structure/B14179660.png)
![4-{[4-(5-Pentyl-1H-pyrazol-3-yl)phenoxy]methyl}benzonitrile](/img/structure/B14179669.png)

